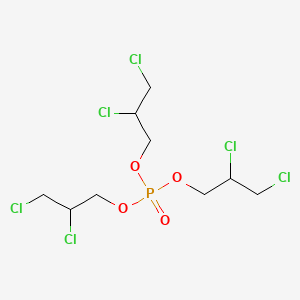
Tris(2,3-dichloropropyl) phosphate
Descripción general
Descripción
Tris(2,3-dichloropropyl) phosphate, also known as TDCPP, is an organophosphorus flame retardant. Its chemical formula is C9H15Cl6O4P , and it has a molecular weight of approximately 430.90 g/mol . TDCPP is commonly used to enhance the fire resistance of various materials, including polyurethane foams, PVC, and EVA. It contains chlorine, phosphorus, and ester bonds, making it effective in reducing flammability .
Synthesis Analysis
TDCPP is industrially synthesized by reacting propylene oxide with phosphoryl chloride . This process yields a mixture of isomers, with the tris(2-chloro-1-methylethyl) isomer being the dominant form (50-85% w/w) .
Molecular Structure Analysis
The molecular structure of TDCPP consists of three 2,3-dichloropropyl groups attached to a phosphate ester backbone. The compound’s steric bulkiness contributes to its flame-retardant properties .
Chemical Reactions Analysis
TDCPP acts as a flame retardant by releasing chlorine radicals during combustion. These radicals interfere with the combustion process, inhibiting the spread of fire. Additionally, TDCPP forms a protective char layer on the material’s surface, further reducing flammability .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Flame-Retardant Action in Epoxy Resin : Tris(2,3-dichloropropyl) phosphate (TCPP) is less effective as a flame retardant in epoxy resin compared to other phosphorus-based retardants. It acts mainly by a condensed phase mechanism, catalyzing decomposition and enhancing char formation (Li Jianzong, Chen Shi-yuan, & X. Xiaoming, 1990).
Distribution in Indoor Environments : TCPP is among several organophosphorus compounds found in indoor environments like house dust and computer screens, indicating its widespread use in consumer products (A. Marklund, B. Andersson, & P. Haglund, 2003).
Human Exposure and Health Concerns : Epidemiological evidence associates exposure to TCPP with reprotoxicity, neurotoxicity, respiratory effects, and eczema risk. It is frequently detected indoors and in human samples, raising health concerns (Z. Chupeau, N. Bonvallot, F. Mercier, B. Le Bot, C. Chevrier, & P. Glorennec, 2020).
Effects on the Immune System : Subchronic exposure to TCPP in mice at high doses showed minimal changes in immune functions and increased susceptibility to infectious agents (M. Luster, J. Dean, G. Boorman, D. Archer, L. Lauer, L. Lawson, J. Moore, & R. Wilson, 1981).
Biodegradation by Bacterial Strains : Certain bacterial strains capable of degrading TCPP when used as a sole phosphorus source have been identified. This finding is relevant for bioremediation of environments contaminated with TCPP (Shouji Takahashi, Ikuko Satake, Isao Konuma, K. Kawashima, M. Kawasaki, Shingo Mori, Jun Morino, Junichi Mori, Hongde Xu, K. Abe, R. Yamada, & Y. Kera, 2010).
Global Occurrence and Atmospheric Transport : TCPP is among the organophosphorus compounds detected in airborne particles over oceans, indicating its global presence and long-range transport capability (A. Möller, R. Sturm, Zhiyong Xie, M. Cai, Jian-feng He, & R. Ebinghaus, 2012).
Mutagenic Potential : TCPP and its metabolites have shown mutagenic effects in bacterial strains, raising concerns about its potential carcinogenicity (M. Prival, E. McCoy, B. Gutter, & H. S. Rosendranz, 1977).
Safety And Hazards
Propiedades
IUPAC Name |
tris(2,3-dichloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZBTMVTLBHJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)Cl)OP(=O)(OCC(CCl)Cl)OCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023805 | |
| Record name | Tris(2,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [MSDSonline] | |
| Record name | Tris(2,3-dichloropropyl) phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7650 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tris(2,3-dichloropropyl) phosphate | |
CAS RN |
78-43-3 | |
| Record name | Tris(2,3-dichloropropyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,3-dichloropropyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 2,3-dichloro-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(2,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2,3-dichloropropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(2,3-DICHLOROPROPYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29WKV18KR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIS(2,3-DICHLOROPROPYL) PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2914 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)




![methyl (15S,17R)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1198338.png)



![5-O-[(4R)-5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1198346.png)

